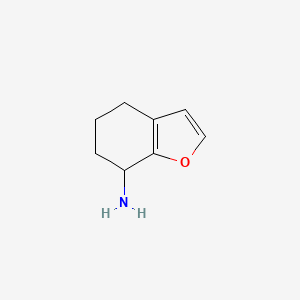

4,5,6,7-Tetrahydrobenzofuran-7-ylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5,7H,1-3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPGAJMLVWMBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5,6,7 Tetrahydrobenzofuran 7 Ylamine

Development of De Novo Synthetic Routes to the Tetrahydrobenzofuran Skeleton

The foundational step in the synthesis of 4,5,6,7-Tetrahydrobenzofuran-7-ylamine is the construction of its bicyclic framework, which consists of a furan (B31954) ring fused to a cyclohexane (B81311) ring. Various synthetic strategies have been developed to achieve this, primarily involving cycloaddition reactions and methods to form the saturated carbocyclic ring.

Cycloaddition Reactions in Furan Ring Construction

Cycloaddition reactions are a powerful tool in the arsenal (B13267) of synthetic organic chemistry for the construction of cyclic systems. In the context of forming the furan ring of the tetrahydrobenzofuran skeleton, Diels-Alder reactions can be conceptually employed. While specific examples leading directly to the 4,5,6,7-tetrahydrobenzofuran system are not extensively documented, the general principle involves the [4+2] cycloaddition of a furan derivative with a suitable dienophile. However, a more common and direct approach to the tetrahydrobenzofuran core involves the reaction of a 1,3-dicarbonyl compound with an α-haloketone or its equivalent. For instance, the reaction of 1,3-cyclohexanedione (B196179) with chloroacetaldehyde (B151913) provides a direct route to 4-oxo-4,5,6,7-tetrahydrobenzofuran, a key intermediate. prepchem.com

A Lewis acid-catalyzed approach has also been reported for the synthesis of 4,5,6,7-tetrahydrobenzofurans starting from acrolein dimer and 1,3-dicarbonyl compounds, showcasing the versatility of reaction conditions to achieve the desired scaffold.

Strategies for Constructing the Fused Saturated Carbocyclic Ring

The construction of the fused saturated carbocyclic ring is often integral to the synthesis of the bicyclic system. A prevalent strategy involves starting with a pre-formed six-membered ring, such as 1,3-cyclohexanedione, which already contains the required carbocyclic framework. The subsequent annulation of the furan ring then completes the tetrahydrobenzofuran skeleton. prepchem.comprepchem.com

Alternatively, classical ring-forming reactions such as the Robinson annulation could be theoretically applied. This method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. While a powerful tool for cyclohexenone synthesis, its direct application to build the saturated carbocycle onto a pre-existing furan ring in this specific context is less common.

Functional Group Interconversions and Modifications for Amine Introduction

Once the 4,5,6,7-tetrahydrobenzofuran skeleton is in place, the next critical phase is the introduction of the amine group at the 7-position. This is typically achieved through the chemical transformation of a precursor functional group at this position. The synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran is pivotal, as the ketone at the 4-position does not directly lead to the 7-amino derivative, indicating that a different precursor or a rearrangement is necessary. A more direct precursor would be 4,5,6,7-tetrahydrobenzofuran-7-one.

Reductive Amination Pathways

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. This pathway would typically involve the reaction of a ketone precursor, such as 4,5,6,7-tetrahydrobenzofuran-7-one, with an amine source, commonly ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

The general mechanism involves the initial formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being popular choices due to their selectivity for the imine over the ketone.

A classic variation of this reaction is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of formamide (B127407) or ammonium formate). This one-pot procedure is a powerful method for the reductive amination of ketones.

| Precursor | Reagents | Product | Notes |

| 4,5,6,7-Tetrahydrobenzofuran-7-one | 1. NH3 or NH4OAc 2. NaBH3CN or NaBH(OAc)3 | This compound | A common and versatile method for amine synthesis. |

| 4,5,6,7-Tetrahydrobenzofuran-7-one | HCOOH, HCONH2 or HCOONH4 | This compound | Leuckart-Wallach reaction conditions. |

Nitration-Reduction Sequences

An alternative strategy for introducing the amine group involves the initial introduction of a nitro group, which can then be readily reduced to the amine. This two-step process would begin with the nitration of the 4,5,6,7-tetrahydrobenzofuran skeleton. However, direct nitration of the saturated carbocyclic ring can be challenging and may lead to a mixture of products.

A more plausible approach within this category involves the introduction of an azide (B81097) group, followed by its reduction. The synthesis of azide-functionalized tetrahydrobenzofurans has been reported, suggesting a viable route. nih.gov An azide group can be introduced through nucleophilic substitution of a suitable leaving group, such as a halide or a tosylate, at the 7-position. The resulting 7-azido-4,5,6,7-tetrahydrobenzofuran can then be reduced to the target amine using various methods, including catalytic hydrogenation (e.g., H2/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH4).

| Intermediate | Reagents for Formation | Reagents for Reduction | Final Product |

| 7-Azido-4,5,6,7-tetrahydrobenzofuran | NaN3 (from 7-halo or 7-tosyl precursor) | H2/Pd-C or LiAlH4 | This compound |

Substitution Reactions for Amine Introduction

Direct introduction of the amine group via a substitution reaction is another potential pathway. This would typically involve a precursor with a good leaving group at the 7-position, such as a halide (e.g., 7-bromo-4,5,6,7-tetrahydrobenzofuran) or a sulfonate ester (e.g., 7-tosyloxy-4,5,6,7-tetrahydrobenzofuran). Nucleophilic substitution with ammonia or an ammonia equivalent would then yield the desired amine. However, this direct amination can sometimes be complicated by side reactions, such as elimination, and may require carefully controlled reaction conditions.

Another approach involves the conversion of a 7-hydroxy-4,5,6,7-tetrahydrobenzofuran precursor. The hydroxyl group can be converted into a better leaving group, or the amination can be achieved through catalytic methods that enable the direct replacement of the hydroxyl group with an amino group.

Enantioselective Synthesis and Stereochemical Control

Achieving high levels of stereochemical control is paramount in the synthesis of chiral molecules like this compound. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often challenging but essential for its intended application. openaccessgovernment.org Several strategies have been developed to this end, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. This method has been widely applied in the synthesis of chiral amines.

In a hypothetical application to the synthesis of this compound, a chiral auxiliary could be attached to a suitable precursor, for instance, through an amide linkage. The chiral environment provided by the auxiliary would then direct the diastereoselective introduction of the amine group at the C7 position. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target amine. The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the amination step.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Method of Attachment (Hypothetical) | Key Feature |

| Evans' Oxazolidinones | Acylation to form an N-acyl derivative of a precursor. | Steric hindrance directs the approach of the aminating agent. |

| Pseudoephedrine | Amide formation with a carboxylic acid precursor. | The methyl group directs the configuration of the addition product. |

| Camphorsultam | Formation of an N-acylsultam. | Rigid bicyclic structure provides a well-defined chiral environment. |

The effectiveness of this approach is contingent on the successful attachment and removal of the auxiliary without racemization, and the ability to achieve high diastereoselectivity in the key bond-forming step.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. nih.gov For the synthesis of this compound, asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or enamine, is a promising strategy. acs.org

This process would involve a transition metal catalyst, such as rhodium, iridium, or ruthenium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which in turn directs the stereoselective addition of hydrogen to the C=N double bond of the imine precursor, leading to the formation of one enantiomer of the amine in excess.

Table 2: Potential Catalytic Systems for Asymmetric Amination

| Catalyst Type | Chiral Ligand Example | Potential Precursor |

| Rhodium-based | Chiral diphosphines (e.g., BINAP) | Imine derived from 4,5,6,7-tetrahydrobenzofuran-7-one |

| Iridium-based | Chiral P,N-ligands | Imine derived from 4,5,6,7-tetrahydrobenzofuran-7-one |

| Ruthenium-based | Chiral diamines (e.g., DAIPEN) | Imine derived from 4,5,6,7-tetrahydrobenzofuran-7-one |

The success of this method relies on the design and selection of a suitable chiral ligand that can effectively control the stereochemical outcome of the hydrogenation reaction.

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For the resolution of racemic this compound, lipases are often the enzymes of choice due to their broad substrate specificity and high enantioselectivity. nih.gov

In a typical kinetic resolution process, the racemic amine is acylated in the presence of a lipase (B570770) and an acyl donor. The enzyme will selectively acylate one enantiomer, forming an amide, while the other enantiomer remains as the unreacted amine. The resulting mixture of the acylated and unacylated amines can then be separated by conventional chromatographic techniques.

Table 3: Enzymes Commonly Used in the Resolution of Amines

| Enzyme | Typical Acyl Donor | Selectivity |

| Candida antarctica Lipase B (CALB) | Ethyl acetate | High for a wide range of amines |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Often complementary to CALB |

| Candida rugosa Lipase (CRL) | Vinyl acetate | Variable, dependent on substrate |

The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is indicative of a highly selective and therefore effective resolution.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the context of synthesizing this compound, applying these principles can lead to more environmentally benign and economically viable manufacturing processes.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. acs.orgresearchgate.net Performing reactions in solvent-free conditions or in environmentally benign solvents like water can significantly improve the green credentials of a synthetic route. researchgate.net

For the synthesis of this compound, a solvent-free reductive amination of the corresponding ketone precursor could be explored. acs.orgrsc.org This approach would involve mixing the ketone, an amine source (such as ammonia or an ammonium salt), and a reducing agent in the absence of a solvent, potentially with gentle heating to facilitate the reaction.

Alternatively, conducting the amination reaction in an aqueous medium presents another green option. researchgate.net While organic substrates may have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate the reaction. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature.

Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. Addition and rearrangement reactions are inherently 100% atom-economical.

In the synthesis of this compound, a direct asymmetric hydroamination of a suitable alkene precursor would represent a highly atom-economical route, as all the atoms of the reactants are incorporated into the product. In contrast, methods that utilize stoichiometric reagents, such as some classical named reactions for amine synthesis, often have low atom economy. primescholars.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For 4,5,6,7-Tetrahydrobenzofuran-7-ylamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for probing its stereochemical and dynamic features.

Based on the structure, a hypothetical set of ¹H and ¹³C NMR chemical shifts can be predicted, providing a foundation for discussing more advanced NMR techniques.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2 | ~142 | ~7.3 | d |

| 3 | ~105 | ~6.2 | d |

| 3a | ~118 | - | - |

| 4 | ~22 | ~2.5-2.7 | m |

| 5 | ~23 | ~1.8-2.0 | m |

| 6 | ~28 | ~1.9-2.1 | m |

| 7 | ~50 | ~3.0-3.3 | m |

| 7a | ~153 | - | - |

| NH₂ | - | ~1.5-2.5 | br s |

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational and Configurational Analysis

While 1D spectra provide initial information, 2D NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY would be critical to trace the connectivity within the saturated six-membered ring, establishing the sequence of the H-4, H-5, H-6, and H-7 protons. It would also confirm the coupling between the furanic protons H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. beilstein-journals.org This technique allows for the definitive assignment of the carbon signals for all the CH, CH₂, and CH₃ groups based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. beilstein-journals.org For instance, correlations from the protons at C-4 to the quaternary carbon C-7a and the furanic carbon C-3a would confirm the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. arxiv.org This is the primary NMR method for determining stereochemistry and conformation. arxiv.orgnih.gov For the target molecule, NOESY would be used to determine the relative orientation of the amine group at C-7. For example, if the C-7 proton is in an axial position, it would show a strong NOE correlation to the other axial protons at C-5 and C-4. Conversely, an equatorial C-7 proton would show correlations to adjacent equatorial and axial protons. This allows for a detailed analysis of the dominant chair conformation of the tetrahydro ring. mdpi.com

Expected Key NOESY Correlations for Conformational Analysis

| Observed Proton | Correlating Proton (Axial NH₂) | Correlating Proton (Equatorial NH₂) | Inference |

|---|---|---|---|

| H-7 (equatorial) | H-6 (axial), H-6 (equatorial) | - | Confirms axial amine group |

| H-7 (axial) | - | H-6 (axial), H-6 (equatorial) | Confirms equatorial amine group |

Solid-State NMR Spectroscopy for Packing and Dynamics

While solution-state NMR reveals the structure of molecules in an isotropic environment, solid-state NMR (ssNMR) provides invaluable information about the molecule in its crystalline or amorphous solid form. mdpi.com Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C spectra of the solid compound can be obtained. These spectra can reveal the presence of different polymorphs (different crystal packing arrangements), as distinct crystalline environments would lead to different chemical shifts. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the amine group, and provide insights into molecular dynamics in the solid state, such as restricted rotation or subtle conformational changes. mdpi.com

Investigation of Dynamic Processes (e.g., Ring Inversion, Amine Inversion)

The tetrahydrobenzofuran moiety contains a flexible six-membered ring, and the amine group can also undergo dynamic processes. These can be studied using variable-temperature (VT) NMR.

Ring Inversion: The saturated six-membered ring is expected to adopt a half-chair or sofa conformation, which can interconvert via a process known as ring inversion. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for axial and equatorial protons. By lowering the temperature, this process can be slowed down, potentially leading to the "freezing out" of a single conformation and the appearance of distinct signals for the axial and equatorial protons. Analysis of the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for this inversion process. researchgate.net

Amine Inversion: The nitrogen atom of the primary amine is sp³-hybridized and undergoes rapid pyramidal inversion, where the nitrogen atom and its substituents move through a planar transition state. libretexts.orgyoutube.com This process interconverts the two lone pair-amine proton environments. Similar to ring inversion, this process is typically fast at room temperature but can be studied by VT-NMR. Factors such as steric hindrance and electronic effects can influence the energy barrier to inversion. nih.govacs.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry is a key analytical technique that provides information on the molecular weight of a compound and, through fragmentation analysis, offers significant clues about its structure. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the calculation of the unique elemental composition. For this compound, the molecular formula is C₈H₁₁NO. HRMS would be used to confirm this by matching the experimentally measured mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to its calculated exact mass. acs.org

Calculated Exact Mass of C₈H₁₁NO: 137.0841 g/mol

An experimental HRMS measurement matching this value would provide strong evidence for the compound's molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural confirmation. nih.gov In an MS/MS experiment, the molecular ion of the compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is like a fingerprint for the molecule and reveals its structural components. nih.gov

For this compound, the fragmentation pathways would likely be dictated by the amine group and the bicyclic ring structure. Key expected fragmentation reactions include:

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would involve the cleavage of the C7-C6 or C7-C7a bond, leading to the formation of stable iminium ions.

Loss of Ammonia (B1221849): Elimination of the amino group as a neutral ammonia molecule (NH₃, loss of 17 Da) is another common pathway for primary amines.

Ring Fission: Fragmentation can also be initiated by the cleavage of bonds within the tetrahydrofuran (B95107) ring, which can undergo complex rearrangements and subsequent fragmentations.

Plausible Fragmentation Pathways and Major Fragment Ions

| m/z | Proposed Fragment Formula | Plausible Mechanism |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion |

| 120 | [C₈H₁₀O]⁺ | Loss of NH₃ |

| 108 | [C₇H₆O]⁺ | Retro-Diels-Alder type reaction on the saturated ring |

| 95 | [C₆H₇O]⁺ | Alpha-cleavage (loss of CH₂NH₂) followed by rearrangement |

| 81 | [C₅H₅O]⁺ | Further fragmentation of the furan-containing moiety |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage leading to an iminium ion fragment |

By carefully analyzing these fragmentation patterns, the connectivity of the atoms within this compound can be confidently confirmed. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions within a molecular structure. For this compound, these methods would provide crucial information about its constituent parts.

Expected Vibrational Modes:

A hypothetical analysis of this compound would be expected to reveal characteristic vibrational modes. The IR and Raman spectra would likely be dominated by signals corresponding to the N-H stretching of the primary amine group, typically observed in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations would also provide a key signature, usually appearing in the 1000-1250 cm⁻¹ region.

The tetrahydrobenzofuran core would exhibit C-H stretching vibrations from the saturated ring, as well as C-O-C stretching modes characteristic of the furan (B31954) moiety. Aromatic C=C stretching vibrations from the furan ring would also be present.

Hypothetical Infrared and Raman Data:

To illustrate the potential findings, the following interactive data table presents a hypothetical assignment of the major vibrational modes for this compound, based on known data for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine | N-H Stretch | 3300-3500 | IR, Raman |

| Amine | N-H Bend | 1590-1650 | IR |

| Amine | C-N Stretch | 1000-1250 | IR, Raman |

| Alkane | C-H Stretch | 2850-2960 | IR, Raman |

| Furan | C-O-C Stretch | 1050-1250 | IR, Raman |

| Furan | Aromatic C=C Stretch | 1500-1600 | IR, Raman |

This table is a representation of expected values and is not based on experimental data for this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would reveal the exact geometry of the tetrahydrobenzofuran ring system and the orientation of the amine substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. Studies on related tetrahydrobenzofuran structures have shown that the saturated portion of the ring can adopt various conformations, such as a half-chair. researchgate.net

Hypothetical Crystallographic Data:

A hypothetical crystallographic analysis might yield the data presented in the interactive table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.1 |

| β (°) | 105.3 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable)

The presence of a stereocenter at the 7-position of the tetrahydrobenzofuran ring, where the amine group is attached, suggests that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a critical technique for determining the absolute configuration of chiral molecules.

If the compound is synthesized as a racemic mixture and the enantiomers are separated, ECD spectroscopy could be employed to distinguish between the (R) and (S) forms. The experimental ECD spectrum would be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. For a novel compound like 4,5,6,7-Tetrahydrobenzofuran-7-ylamine, DFT would be the primary tool for initial investigations.

Researchers would perform geometry optimization to find the most stable three-dimensional arrangement of atoms—the structure that corresponds to the lowest energy on the potential energy surface. researchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is reached. The resulting data would typically be presented in a table of optimized geometric parameters.

By mapping the energy at various geometries, a potential energy surface, or landscape, can be generated. This landscape reveals the stable forms of the molecule (valleys) and the energy barriers required for conversion between them (saddle points). researchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for electronic energies and molecular properties. These would be used to refine the results from DFT calculations, offering a benchmark for accuracy, particularly for understanding electronic transitions and reaction energetics.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the tetrahydrofuran (B95107) ring and the amine substituent means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify these different shapes and determine their relative stabilities.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulated environment (like a solvent box) and calculating the forces between atoms to predict their motion.

By running the simulation for a sufficient length of time (nanoseconds to microseconds), the molecule can explore a wide range of possible conformations. This process, known as conformational sampling, provides a dynamic picture of the molecule's flexibility and behavior, which is crucial for understanding how it might interact with biological targets.

Identification of Stable Conformers and Energetic Preferences

From the trajectory of an MD simulation, distinct, low-energy conformations (stable conformers) can be identified. The relative energies of these conformers would then be calculated with high accuracy using quantum methods like DFT. The probability of finding the molecule in each conformation at a given temperature can be determined using Boltzmann statistics, revealing the energetically preferred shapes. This information would be summarized in a data table listing each conformer, its relative energy, and its population percentage.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming a molecule's structure. For this compound, theoretical calculations could predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific molecular motions (e.g., N-H stretching, C-O bending).

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted values are compared with experimental NMR data to confirm the chemical structure and stereochemistry.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the wavelengths at which the molecule will absorb light in the UV-visible range. sci-hub.se

These predicted parameters provide a powerful complement to experimental characterization, but require dedicated computational studies on the specific molecule , which are not yet available for this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. nrel.govnih.govmdpi.com

The process for predicting the NMR spectrum of this compound would involve several steps. First, the 3D geometry of the molecule would be optimized using a selected DFT functional and basis set. This step is crucial as chemical shifts are highly sensitive to the molecule's conformation. nrel.gov Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding constants are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of environmental effects, such as solvents, often modeled using a Polarizable Continuum Model (PCM). mdpi.com For a molecule with a stereocenter like this compound, computational NMR predictions would be particularly useful in distinguishing between different diastereomers. nrel.gov

Table 1: Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts

This interactive table illustrates the type of data that would be generated from a computational NMR study. The values presented are hypothetical and serve as an example of expected results.

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 | 145.0 |

| C3 | 110.5 |

| C3a | 120.3 |

| C4 | 25.8 |

| C5 | 22.1 |

| C6 | 28.4 |

| C7 | 55.6 |

| C7a | 152.1 |

Note: Atom numbering is based on standard IUPAC nomenclature for the benzofuran (B130515) ring system. Values are for illustrative purposes only.

Vibrational Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies, aiding in the interpretation of experimental spectra. nih.govnih.gov

Similar to NMR predictions, the process begins with the optimization of the molecule's geometry at a chosen level of theory (e.g., DFT). Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. This yields a set of vibrational modes and their corresponding frequencies.

These calculations can confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide a predicted IR spectrum. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, N-H bending, or C-O-C stretching in the furan (B31954) ring. Theoretical studies on related molecules like dibenzofuran (B1670420) have shown good agreement between B3P86 DFT calculations and experimental data. nih.gov For this compound, these calculations would help assign the peaks in its experimental IR spectrum to specific molecular vibrations.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments

This table provides an example of the kind of detailed information obtained from vibrational frequency calculations. The frequencies and assignments are illustrative.

| Frequency (cm⁻¹) | Assignment (Approximate Type of Mode) |

| 3350 | N-H Asymmetric Stretch |

| 3280 | N-H Symmetric Stretch |

| 3050 | Aromatic C-H Stretch (Furan) |

| 2940 | Aliphatic C-H Stretch (Cyclohexane) |

| 1620 | N-H Scissoring |

| 1580 | C=C Stretch (Furan) |

| 1250 | C-N Stretch |

| 1080 | C-O-C Asymmetric Stretch (Furan) |

Note: These are example values. Actual calculations would provide a full list of normal modes.

Reaction Mechanism Studies and Transition State Analysis (in silico)

In silico studies are instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical reactions.

Computational chemists use quantum mechanical methods to model the transformation from reactants to products. A key objective is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a critical factor for understanding reaction kinetics. acs.orgnih.gov

For instance, one could computationally investigate the mechanism of amine addition to a precursor ketone to form the tetrahydrobenzofuran-7-ylamine. The study would involve optimizing the geometries of the reactant, intermediate(s), transition state(s), and product. By calculating the energies of these species, a reaction energy profile can be constructed, providing a detailed, step-by-step view of the reaction pathway. researchgate.net Such studies on furan and its derivatives have been used to understand complex processes like atmospheric oxidation and pyrolysis. acs.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (non-biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical or chemical properties. researchgate.net These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression techniques to find a mathematical equation that links these descriptors to an experimentally measured property.

For a class of compounds including this compound, a non-biological QSPR study could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. The first step involves generating a diverse set of molecular descriptors, which can be constitutional, topological, geometric, or electronic in nature.

For example, a QSPR model for benzofuran derivatives might use descriptors like molecular weight, polar surface area, and specific quantum-chemical descriptors (e.g., HOMO/LUMO energies) to predict a particular physicochemical property. mdpi.com Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby saving time and resources in the drug discovery and material science fields. researchgate.nettandfonline.com

Chemical Reactivity and Derivatization Strategies

Reactions at the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, thus allowing it to participate in a wide array of chemical reactions.

The primary amine of 4,5,6,7-Tetrahydrobenzofuran-7-ylamine is expected to react readily with acylating agents to form stable amide, sulfonamide, and urea (B33335) derivatives.

Amide Formation: In a typical reaction, the amine would be treated with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction between the amine and a carboxylic acid. nih.govresearchgate.net

Sulfonamide Formation: The synthesis of sulfonamides would involve the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. ekb.egnih.gov This reaction is a standard method for the preparation of sulfonamides from primary amines. organic-chemistry.org

Urea Formation: Urea derivatives can be synthesized by reacting the amine with an isocyanate. nih.govresearchgate.net Another common method involves the use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or carbonyldiimidazole (CDI), to generate a reactive intermediate that subsequently reacts with the amine. organic-chemistry.orgbioorganic-chemistry.comresearchgate.net

A summary of these predicted reactions is presented in the table below.

| Derivative Class | Reagent Example | General Reaction Conditions |

| Amide | Acetyl chloride | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine) |

| Sulfonamide | Benzenesulfonyl chloride | Inert solvent (e.g., DCM, Pyridine), Base |

| Urea | Phenyl isocyanate | Inert solvent (e.g., THF, DMF) |

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, yielding a mixture of products due to over-alkylation.

Reductive Alkylation: A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. masterorganicchemistry.com This process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.orgpurdue.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu

The table below outlines the expected outcomes of reductive alkylation with representative carbonyl compounds.

| Carbonyl Compound | Expected Product |

| Formaldehyde | N-methyl-4,5,6,7-tetrahydrobenzofuran-7-amine |

| Acetaldehyde | N-ethyl-4,5,6,7-tetrahydrobenzofuran-7-amine |

| Acetone | N-isopropyl-4,5,6,7-tetrahydrobenzofuran-7-amine |

The reaction of this compound with aldehydes or ketones under appropriate conditions, typically with acid catalysis and removal of water, is expected to yield imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.orglibretexts.orgthieme-connect.de These imines are versatile intermediates in organic synthesis. The formation of enamines is not possible from a primary amine.

As a primary amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. nih.govnih.gov The resulting diazonium salt is a highly reactive intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups in place of the amino group. These transformations could include reactions to introduce hydroxyl, halogen, or cyano groups.

Functionalization of the Tetrahydrobenzofuran Ring System

The furan (B31954) moiety of the tetrahydrobenzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

The furan ring is expected to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. youtube.comlibretexts.orgmsu.edulibretexts.org The position of substitution on the furan ring will be directed by the electronic and steric effects of the existing tetrahydro-fused ring. Generally, electrophilic substitution on furan occurs preferentially at the C2 position. The presence of the fused saturated ring may influence the regioselectivity of these reactions.

Functionalization and Derivatization of the Saturated Carbocyclic Ring (e.g., via Wittig Olefination)

The saturated carbocyclic ring of this compound offers a key site for structural modification. A prominent strategy for introducing an exocyclic double bond at the C7 position involves the Wittig olefination of its corresponding ketone precursor, 4,5,6,7-tetrahydrobenzofuran-7-one. The Wittig reaction is a versatile and widely used method in organic synthesis for converting aldehydes or ketones into alkenes. wikipedia.orglibretexts.org The reaction employs a phosphorus ylide, also known as a Wittig reagent, which reacts with the carbonyl group to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate subsequently decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, which is the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. libretexts.orgorganic-chemistry.org

Non-stabilized ylides (where the R group on the ylidic carbon is an alkyl group) are more reactive and typically lead to the formation of (Z)-alkenes through a kinetically controlled pathway. wikipedia.orgorganic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive. In this case, the initial addition to the carbonyl is often reversible, allowing for equilibration to a more thermodynamically stable intermediate that ultimately yields the (E)-alkene as the major product. libretexts.org

By selecting the appropriate phosphonium (B103445) ylide, a variety of substituents can be introduced at the C7 position of the tetrahydrobenzofuran core. The resulting exocyclic alkene can then serve as a versatile handle for further functionalization, or the amine group can be reintroduced via methods such as hydroamination or reductive amination of the precursor ketone.

Cycloaddition Reactions and Annulation Strategies Involving the Compound

The bifunctional nature of the this compound scaffold, possessing both a furan ring and an amino group, allows for its participation in various cycloaddition and annulation reactions to construct more complex, polycyclic systems.

Furan Ring as a Diene in [4+2] Cycloadditions: The furan moiety can act as an electron-rich diene in Diels-Alder reactions. While the aromaticity of furan can render it less reactive than a simple diene, reactions with highly reactive dienophiles can proceed to form bridged bicyclic adducts. These reactions typically yield an oxabicycloheptene system fused to the carbocyclic ring. The resulting adduct can undergo further transformations, such as ring-opening or rearrangement, providing access to diverse molecular architectures.

[3+2] Cycloaddition Reactions: The furan ring can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reaction with a nitrile oxide or an azide (B81097) could lead to the formation of a new five-membered heterocyclic ring fused to the furan. Such strategies are pivotal in the synthesis of novel polyheterocyclic compounds. researchgate.net

Annulation via the Enamine Tautomer: The primary amine at the C7 position can exist in equilibrium with its enamine tautomer, 4,5-dihydro-6H-benzofuran-7-amine. Enamines are well-established as versatile nucleophiles in annulation reactions. For example, reaction with α,β-unsaturated carbonyl compounds can initiate a Michael addition, followed by an intramolecular cyclization and dehydration (a Robinson annulation), to construct a new six-membered ring fused to the tetrahydrofuran (B95107) portion of the molecule. This provides a powerful method for building complex polycyclic frameworks.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The inherent reactivity of the amine group, coupled with the stereochemical possibilities of the tetrahydrobenzofuran framework, makes 4,5,6,7-tetrahydrobenzofuran-7-ylamine a versatile intermediate in the synthesis of a wide array of organic compounds.

Precursor for Complex Heterocyclic Systems and Fused Architectures

The primary amine functionality in this compound serves as a key handle for the construction of more elaborate heterocyclic systems. This amine can readily participate in a variety of classical and modern synthetic transformations to generate fused-ring structures. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, pyridines, or other nitrogen-containing heterocycles.

Moreover, the tetrahydrobenzofuran moiety itself can be a precursor to further aromatic systems through dehydrogenation or other functional group manipulations. The synthesis of benzofuran-fused nine-membered rings has been achieved through palladium-catalyzed [5+4] cycloaddition, demonstrating the utility of benzofuran (B130515) cores in constructing complex, medium-sized ring systems. nih.gov While not specifically demonstrated for the 7-amino derivative, such strategies highlight the potential for developing novel fused architectures. The synthesis of various benzo-fused N-heterocycles is a significant area of research, with numerous methods available for constructing such frameworks. organic-chemistry.org

| Starting Material Class | Reagent/Condition | Resulting Fused System (General) |

| 1,2-Diketones | Acid or base catalysis | Fused Pyrazines |

| β-Ketoesters | Heat, acid catalysis | Fused Pyridinones |

| α,β-Unsaturated Ketones | Michael addition followed by cyclization | Fused Dihydropyridines |

Building Block for Polycyclic Compounds and Spiro Compounds

The structural rigidity and defined stereochemistry of the tetrahydrobenzofuran core make it an attractive scaffold for the synthesis of complex polycyclic and spirocyclic compounds. The amine group can be transformed into other functionalities, such as amides or sulfonamides, which can then direct further cyclization reactions.

Spiro compounds, which feature two rings sharing a single atom, are of significant interest in medicinal chemistry due to their three-dimensional structures. While direct examples using this compound are not prevalent in the literature, the synthesis of spiro-pyrrolidines from other benzofuran derivatives via [3+2] azomethine ylide cycloadditions has been reported. nih.gov This suggests that the amine in the target compound could be converted to an imine, which could then participate in similar cycloaddition reactions to generate novel spirocycles.

The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles has been achieved through a multi-step sequence involving Negishi cross-coupling and subsequent cyclization, showcasing advanced methods for building complex polycyclic systems. nih.gov

Development of Novel Organocatalysts and Ligands (non-biological)

The presence of a chiral center and a basic nitrogen atom in this compound makes it a promising candidate for the development of novel organocatalysts and ligands for asymmetric synthesis.

Design and Synthesis of Chiral Amine-Based Catalysts

Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. The enantiomerically pure forms of this compound could potentially serve as effective catalysts in a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

The development of chiral phosphorus acids (CPAs) has been a significant advancement in asymmetric organocatalysis. beilstein-journals.org While structurally different, the principles of creating a chiral pocket around a reactive center are applicable to the design of catalysts based on the tetrahydrobenzofuran scaffold. The atroposelective synthesis of axially chiral compounds is another area where organocatalysis has made significant strides, often employing chiral amine or Brønsted acid catalysts. beilstein-journals.orgresearchgate.net

Coordination Chemistry with Transition Metals for Catalysis

The amine group of this compound can act as a ligand, coordinating to transition metals to form catalytically active complexes. The steric and electronic properties of the tetrahydrobenzofuran backbone can influence the reactivity and selectivity of the metal center.

The development of novel ligands for transition-metal catalysis is an active area of research. chiba-u.jp For instance, polydentate amido-donor ligands have been used to create well-defined reactive sites in early transition metal complexes. cmu.edu Schiff base ligands, which can be readily prepared from primary amines, are known to form stable complexes with a variety of transition metals, finding applications in catalysis. nih.gov The coordination chemistry of other heterocyclic compounds with transition metals has been explored for various catalytic applications. dntb.gov.ua

| Metal Center | Potential Catalytic Application |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium | Asymmetric hydrogenation, hydroformylation |

| Copper | Asymmetric conjugate addition, C-H activation |

| Ruthenium | Metathesis, transfer hydrogenation |

Potential in Polymer and Material Science

The bifunctional nature of this compound, possessing a polymerizable heterocyclic ring and a reactive amine group, suggests its potential utility in the synthesis of functional polymers and materials. The furan (B31954) moiety can undergo polymerization, while the amine group can be used for cross-linking or for introducing specific functionalities into the material.

While the direct polymerization of this compound is not documented, benzofuran itself can undergo asymmetric cationic polymerization to produce optically active polymers with controlled molecular weights. This indicates the potential for creating novel chiral polymers from derivatives of tetrahydrobenzofuran.

Furthermore, the amine functionality allows for the incorporation of this molecule into various polymer backbones, such as polyamides and polyimides, by reacting with diacyl chlorides or dianhydrides. This could lead to materials with unique thermal, mechanical, and optical properties. The use of heterocyclic building blocks is a common strategy in the development of new materials. sigmaaldrich.comresearchgate.net

Monomers for Specialty Polymeric Materials (e.g., polyamides, polyimines)

The presence of a primary amine functionality makes this compound a prime candidate for use as a monomer in the synthesis of specialty polymers such as polyamides and polyimines. These classes of polymers are renowned for their excellent thermal stability, mechanical strength, and chemical resistance, with their properties being highly tunable through the selection of their monomeric constituents.

Polyamides:

Polyamides are typically synthesized through the polycondensation reaction between a diamine and a dicarboxylic acid (or its derivative, such as a diacyl chloride). This compound could serve as a novel diamine monomer if functionalized to contain a second amine group, or it could be used as a mono-amine to cap polymer chains or to be incorporated into copolyamides to modify their properties. The incorporation of the bulky, non-planar tetrahydrobenzofuran unit into a polyamide backbone would be expected to disrupt chain packing, potentially leading to polymers with increased solubility and lower crystallinity compared to traditional aromatic polyamides. This could enhance their processability for applications in advanced coatings, membranes, and engineering plastics.

Illustrative Data Table: Potential Properties of Polyamides Incorporating this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this polymer is not currently available in public literature.)

| Property | Expected Range/Value | Potential Advantage |

| Glass Transition Temperature (Tg) | 180-250 °C | High thermal stability |

| Solubility | Soluble in organic solvents like NMP, DMAc | Enhanced processability |

| Tensile Strength | 80-120 MPa | Good mechanical performance |

| Dielectric Constant | 2.5 - 3.5 | Potential for microelectronics applications |

Polyimines:

Polyimines, or poly(Schiff base)s, are formed through the polycondensation of a diamine with a dialdehyde (B1249045) or diketone. The amine group of this compound can readily react with aldehydes and ketones to form imine linkages. Polymers incorporating this monomer could exhibit interesting properties due to the presence of the C=N bond, which can impart thermal stability and redox activity. The tetrahydrobenzofuran moiety could further influence the polymer's solubility and morphological characteristics. Such polyimines could find applications in areas like chemosensors, corrosion inhibitors, and as precursors to conductive polymers.

Components in Functional Organic Materials (e.g., optoelectronic materials, molecular switches)

The benzofuran core, even in its partially saturated form, suggests that this compound could be a valuable component in the design of functional organic materials with tailored electronic and optical properties.

Optoelectronic Materials:

Polymers containing furan and benzofuran units have been investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai These heterocyclic systems can contribute to the electronic delocalization within a polymer backbone, influencing the material's charge transport properties and its ability to absorb and emit light. While the tetrahydrobenzofuran unit in this compound is saturated, it could serve as a flexible spacer in a conjugated polymer, allowing for fine-tuning of the material's morphology and electronic properties. Furthermore, the amine group provides a convenient handle for post-polymerization functionalization, enabling the attachment of other photoactive or electronically active groups.

Illustrative Data Table: Potential Optoelectronic Properties of Polymers Derived from this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this polymer is not currently available in public literature.)

| Property | Expected Characteristic | Potential Application |

| Photoluminescence Emission | Blue-Green region | Organic Light-Emitting Diodes (OLEDs) |

| HOMO/LUMO Energy Levels | Tunable via functionalization | Organic Photovoltaics (OPVs) |

| Charge Carrier Mobility | Moderate hole mobility | Organic Field-Effect Transistors (OFETs) |

Molecular Switches:

The conformational flexibility of the tetrahydrofuran (B95107) ring fused to the benzene (B151609) ring, coupled with the reactivity of the amine group, could potentially be exploited in the design of molecular switches. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a change in pH. The amine group could be functionalized with a photochromic or electrochromic unit, and the conformational changes within the tetrahydrobenzofuran scaffold could be used to modulate the switching behavior. Such systems are of interest for applications in molecular electronics, data storage, and smart materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5,6,7-tetrahydrobenzofuran-7-ylamine, and how can intermediates be optimized for yield?

- Methodology : The compound can be synthesized via cyclization reactions. For example, 1,3-cyclohexanedione reacts with chloroacetaldehyde under acidic conditions to form a tetrahydrobenzofuran intermediate, which is subsequently functionalized with an amine group via reductive amination or nucleophilic substitution . Key steps include solvent selection (e.g., THF for solubility), stoichiometric control of reagents, and purification via column chromatography or recrystallization. Yield optimization requires monitoring by TLC and adjusting reaction time (e.g., 3 days for phosphazene analogs) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodology :

- Structural confirmation : Use - and -NMR to identify proton environments and carbon backbones. Compare spectral data with PubChem entries for structurally similar amines (e.g., 3,4,5,6-tetrahydro-2H-azepin-7-amine) .

- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Crystallography : X-ray diffraction (if crystalline) resolves stereochemistry, as demonstrated for dispirophosphazene analogs .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent, temperature) influence the mechanistic pathways of this compound formation?

- Methodology :

- pH effects : Protonation states of intermediates (e.g., carbinolamine vs. imine) dictate reaction equilibria. For example, in diamine-aldehyde reactions, protonated species accelerate dehydration steps, as shown in stopped-flow spectrophotometry studies .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of amines, while protic solvents may stabilize intermediates via hydrogen bonding .

- Kinetic studies : Use variable-temperature NMR or UV-Vis spectroscopy to track rate constants for key steps (e.g., cyclization or amination).

Q. How can contradictions in reported biological activities of tetrahydrobenzofuran derivatives be resolved?

- Methodology :

- Comparative assays : Test this compound alongside analogs (e.g., 2-aminotetralin or 3,4-dihydroquinoline) in standardized receptor-binding assays (e.g., dopamine or opioid receptors) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl or methoxy groups) to isolate pharmacophore contributions. Computational docking (using PubChem 3D conformers) predicts binding affinities .

- Data normalization : Account for variations in assay conditions (e.g., cell lines, ligand concentrations) through meta-analysis of published IC values.

Q. What strategies address low yields or side products in large-scale syntheses of this compound?

- Methodology :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to enhance selectivity.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-oxidized or dimerized products). Adjust stoichiometry of reducing agents (e.g., NaBH vs. LiAlH) .

- Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer, as demonstrated for tetrahydrofuran intermediates .

Q. How can computational methods predict the physicochemical properties of this compound for drug design?

- Methodology :

- Quantum mechanics (QM) : Calculate logP, pKa, and solubility using software like Gaussian or ADF. Validate against experimental data from PubChem .

- Molecular dynamics (MD) : Simulate membrane permeability or protein-ligand stability in aqueous/organic phases.

- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.